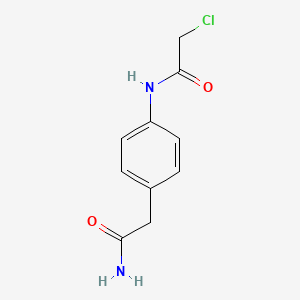![molecular formula C11H13ClN2O2 B7557533 4-[(2-chloroacetyl)amino]-N,3-dimethylbenzamide](/img/structure/B7557533.png)
4-[(2-chloroacetyl)amino]-N,3-dimethylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(2-chloroacetyl)amino]-N,3-dimethylbenzamide, also known as CDMA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. CDMA is a small molecule that can easily penetrate cell membranes, making it an ideal candidate for studying the mechanism of action of various biological processes.
作用机制
4-[(2-chloroacetyl)amino]-N,3-dimethylbenzamide acts as an inhibitor of acetylcholinesterase and butyrylcholinesterase, which are enzymes that break down the neurotransmitter acetylcholine. By inhibiting these enzymes, this compound increases the levels of acetylcholine in the brain, leading to enhanced cognitive function. This compound also binds to the nicotinic acetylcholine receptor, leading to the activation of downstream signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the activity of acetylcholinesterase and butyrylcholinesterase, leading to increased levels of acetylcholine. This compound has also been shown to have antioxidant properties, protecting cells from oxidative stress. In vivo studies have shown that this compound can improve cognitive function in animal models of Alzheimer's disease.
实验室实验的优点和局限性
4-[(2-chloroacetyl)amino]-N,3-dimethylbenzamide has several advantages for lab experiments, including its small size, ability to cross the cell membrane, and ability to inhibit acetylcholinesterase and butyrylcholinesterase. This compound also has limitations, including its potential toxicity and the need for careful dosing in experiments.
未来方向
There are several future directions for 4-[(2-chloroacetyl)amino]-N,3-dimethylbenzamide research. One area of research is the development of this compound derivatives with improved pharmacokinetic properties and reduced toxicity. Another area of research is the use of this compound as a tool to study the role of acetylcholinesterase in other neurological disorders, such as Parkinson's disease. Finally, this compound could be used in combination with other drugs to enhance their therapeutic effects.
合成方法
4-[(2-chloroacetyl)amino]-N,3-dimethylbenzamide can be synthesized through a multi-step process starting with 3-nitrotoluene. The first step involves the reduction of 3-nitrotoluene to 3-amino-toluene, followed by acylation with chloroacetyl chloride to form 4-(chloroacetyl)aniline. The final step involves the reaction of 4-(chloroacetyl)aniline with N,N-dimethylformamide dimethyl acetal to form this compound.
科学研究应用
4-[(2-chloroacetyl)amino]-N,3-dimethylbenzamide has been extensively used in scientific research due to its ability to cross the cell membrane and interact with various biological processes. This compound has been used as a tool to study the mechanism of action of various enzymes, such as acetylcholinesterase and butyrylcholinesterase. This compound has also been used to study the role of acetylcholinesterase in neurodegenerative diseases, such as Alzheimer's disease.
属性
IUPAC Name |
4-[(2-chloroacetyl)amino]-N,3-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O2/c1-7-5-8(11(16)13-2)3-4-9(7)14-10(15)6-12/h3-5H,6H2,1-2H3,(H,13,16)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIBRFRMPCFBHNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NC)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 3-[(2-chloroacetyl)amino]-2-methylbenzoate](/img/structure/B7557455.png)
![3-[(2-chloroacetyl)amino]-N,2-dimethylbenzamide](/img/structure/B7557463.png)
![N-[1-(4-ethoxyphenyl)ethyl]prop-2-enamide](/img/structure/B7557466.png)
![2-[3-[(2-Chloroacetyl)amino]phenoxy]acetamide](/img/structure/B7557470.png)
![Methyl 2-[(2-chloroacetyl)amino]-4-fluorobenzoate](/img/structure/B7557473.png)
![2-chloro-N-[2-methyl-5-(methylsulfamoyl)phenyl]acetamide](/img/structure/B7557478.png)
![N-[4-[(2-chloroacetyl)amino]phenyl]propanamide](/img/structure/B7557479.png)
![2-chloro-N-[4-methyl-3-(tetrazol-1-yl)phenyl]acetamide](/img/structure/B7557482.png)
![2-chloro-N-[3-(cyanomethoxy)phenyl]acetamide](/img/structure/B7557490.png)
![2-chloro-N-[3-(4-methyl-1,2,4-triazol-3-yl)phenyl]acetamide](/img/structure/B7557511.png)


![2-chloro-N-[4-(triazol-2-yl)phenyl]acetamide](/img/structure/B7557551.png)
